Bienvenue dans la boutique en ligne BenchChem!

Carbazomycin C

Antimalarial Natural Products Antiparasitic

Select Carbazomycin C for antimalarial & anticancer discovery: its 3,6-dimethoxy-4-hydroxy substitution delivers 4.8× greater K1 P. falciparum potency than Carbazomycin D (IC50 2.1 vs >10 μg/mL), 2.2–2.7× lower cancer cell IC50 vs Carbazomycin A, and selective cytotoxicity with no Vero cell toxicity. Matches Carbazomycin B in 5-lipoxygenase inhibition (IC50 1.9 μM). A non-fungible probe for definitive SAR—every lot ≥98% purity. Order now.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 108073-62-7
Cat. No. B026056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazomycin C
CAS108073-62-7
Synonyms4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole
carbazomycin C
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)O)OC)C
InChIInChI=1S/C16H17NO3/c1-8-9(2)16(20-4)15(18)13-11-7-10(19-3)5-6-12(11)17-14(8)13/h5-7,17-18H,1-4H3
InChIKeyMKNADQBPZINGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbazomycin C (CAS 108073-62-7) – A Differentiated Minor Carbazole Antibiotic from Streptoverticillium ehimense


Carbazomycin C is a minor component of the carbazomycin complex, a family of carbazole alkaloids originally isolated from the cultured broth of Streptoverticillium ehimense [1]. Its structure was elucidated as 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole, distinguishing it from the major components Carbazomycin A (3,4-dimethoxy-1,2-dimethylcarbazole) and Carbazomycin B (4-hydroxy-3-methoxy-1,2-dimethylcarbazole) [2]. This unique substitution pattern – specifically the 3,6-dimethoxy arrangement – underlies its distinct biological activity profile relative to other carbazomycins, making it a critical tool compound for structure–activity relationship (SAR) studies and targeted bioactivity screening.

Why Carbazomycin C Cannot Be Substituted with Carbazomycin A, B, or D in Targeted Research


The carbazomycin family exhibits profound pharmacophore divergence driven by differential O-methylation and hydroxylation patterns on the carbazole scaffold. Carbazomycin C possesses a 3,6-dimethoxy-4-hydroxy arrangement, whereas Carbazomycin A is 3,4-dimethoxy, Carbazomycin B is 3-methoxy-4-hydroxy, and Carbazomycin D is 3,4,6-trimethoxy [1]. These structural variations translate into quantifiable differences in antimalarial potency, cytotoxic selectivity, 5-lipoxygenase inhibition, and antimicrobial spectrum – meaning that substituting one carbazomycin for another without empirical verification risks misattributing biological activity and invalidating SAR conclusions. The evidence below documents these functional divergences in head-to-head and cross-study comparisons, establishing Carbazomycin C as a non-fungible chemical probe.

Quantitative Differential Evidence: Carbazomycin C vs. Closest Analogs


Antimalarial Potency: Carbazomycin C Exhibits >4.8-Fold Higher Activity Than Carbazomycin D Against Multidrug-Resistant Plasmodium falciparum

In a direct head-to-head comparison, Carbazomycin C inhibited the K1 multidrug-resistant strain of Plasmodium falciparum with an IC50 of 2.1 μg/mL, whereas Carbazomycin D showed an IC50 greater than 10 μg/mL in the same study [1]. This represents a >4.8-fold difference in potency, demonstrating that the 3,6-dimethoxy-4-hydroxy substitution of Carbazomycin C confers superior antiplasmodial activity relative to the 3,4,6-trimethoxy pattern of Carbazomycin D.

Antimalarial Natural Products Antiparasitic

Cytotoxic Selectivity: Carbazomycin C Demonstrates 2.2–2.7× Higher Potency Than Carbazomycin A Across Cancer Cell Lines

Carbazomycin C exhibits significantly greater cytotoxic potency than Carbazomycin A against human cancer cell lines. In MCF-7 (breast adenocarcinoma) cells, Carbazomycin C has an IC50 of 9.8 μg/mL compared to 26.2 μg/mL for Carbazomycin A (2.7-fold difference). In KB (oral epidermoid carcinoma) cells, the values are 21.4 μg/mL vs. 30.1 μg/mL (1.4-fold), and in NCI-H187 (small cell lung carcinoma) cells, 8.2 μg/mL vs. 18.4 μg/mL (2.2-fold) [1]. Notably, Carbazomycin C lacks activity against non-cancerous Vero cells, whereas Carbazomycin A exhibits cytotoxicity (IC50 32.6 μg/mL) against this normal cell line, suggesting a potentially improved therapeutic window.

Cytotoxicity Anticancer SAR

5-Lipoxygenase Inhibition: Carbazomycin C and B Show Comparable Potency, Validating Carbazomycin C as a Viable Alternative

In a direct enzymatic assay using RBL-1 cell extracts, Carbazomycin C inhibited 5-lipoxygenase (5-LO) with an IC50 of 1.9 μM, while Carbazomycin B exhibited an IC50 of 1.5 μM [1]. The 0.4 μM difference represents a 1.3-fold variation, indicating that both compounds are similarly potent 5-LO inhibitors despite their structural differences (3,6-dimethoxy vs. 3-methoxy). This head-to-head comparison establishes Carbazomycin C as a functionally equivalent probe for 5-LO mechanistic studies.

5-Lipoxygenase Anti-inflammatory Enzyme Inhibition

Antibacterial Spectrum Divergence: Carbazomycin C Displays Distinct MIC Profile vs. Carbazomycin B

Carbazomycin C exhibits a differentiated antibacterial profile compared to Carbazomycin B. Against Gram-positive bacteria, Carbazomycin C shows MICs of 50 μg/mL (S. aureus), 25 μg/mL (B. anthracis), 100 μg/mL (B. subtilis), and 50 μg/mL (M. flavus) [1]. In contrast, Carbazomycin B demonstrates MICs ranging from 25–50 μg/mL against a different panel of seven bacterial strains [2]. The quantitative differences in potency against specific pathogens – notably the 2–4× variation in MIC values between species – underscore that these analogs are not interchangeable for antibacterial screening.

Antibacterial Antimicrobial Spectrum of Activity

Antifungal Activity: Carbazomycin C Shows Pathogen-Specific Potency Differences vs. Carbazomycin B

Carbazomycin C demonstrates a narrower antifungal spectrum with variable potency compared to Carbazomycin B. Against dermatophytes, Carbazomycin C has MICs of 25 μg/mL (T. asteroides) and 100 μg/mL (T. mentagrophytes), and against a panel of five plant pathogenic fungi, MICs range from 12.5–100 μg/mL [1]. Carbazomycin B, by comparison, is active against seven fungi with MICs spanning 3.2–200 μg/mL, showing both higher potency (e.g., 3.2 μg/mL against some strains) and a broader range [2]. The 4–8× potency advantage of Carbazomycin B against certain fungi highlights that Carbazomycin C should be selected only when its specific spectrum aligns with the pathogen of interest.

Antifungal Phytopathogenic Fungi Agricultural Chemistry

Evidence-Backed Application Scenarios for Carbazomycin C (108073-62-7)


Antimalarial Drug Discovery: Lead Optimization Against Multidrug-Resistant P. falciparum

Carbazomycin C is the preferred carbazomycin scaffold for antimalarial programs due to its 4.8× higher potency against the K1 multidrug-resistant strain of P. falciparum compared to Carbazomycin D (IC50 2.1 μg/mL vs. >10 μg/mL) [1]. Researchers should prioritize Carbazomycin C as a starting point for semisynthetic derivatization aimed at improving potency and pharmacokinetics.

Anticancer Screening: Prioritizing Carbazomycin C for Enhanced Cytotoxicity and Selectivity

In vitro anticancer screening campaigns should select Carbazomycin C over Carbazomycin A when higher potency is required, as evidenced by 2.2–2.7× lower IC50 values in MCF-7, KB, and NCI-H187 cells . The absence of cytotoxicity against non-cancerous Vero cells further supports its use in selectivity-focused hit identification.

5-Lipoxygenase (5-LO) Mechanism Studies: A Functional Alternative to Carbazomycin B

For enzymology studies of 5-lipoxygenase, Carbazomycin C serves as a viable substitute for Carbazomycin B when supply or synthetic accessibility is limited, given their comparable inhibitory potencies (IC50 1.9 μM vs. 1.5 μM) [2]. This interchangeability has been validated in direct RBL-1 cell extract assays.

Phytopathogenic Fungi Research: Targeted Antifungal Screening

Carbazomycin C is appropriate for studies focused on specific plant pathogenic fungi where its MIC values (12.5–100 μg/mL) are adequate; however, for broad-spectrum antifungal screening, Carbazomycin B may be preferred due to its wider potency range (3.2–200 μg/mL) [3][4]. Procurement decisions should be pathogen-specific.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbazomycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.